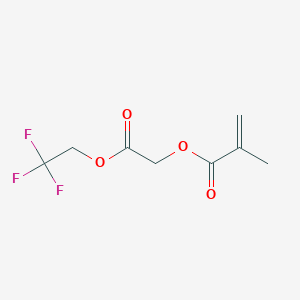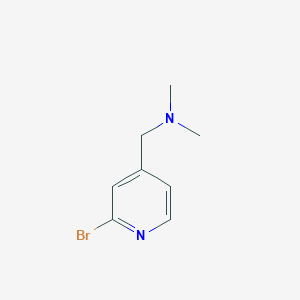
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine is an organic compound that features a bromopyridine moiety attached to a dimethylmethanamine group
準備方法
The synthesis of 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine typically involves the reaction of 2-bromopyridine with N,N-dimethylmethanamine under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 2-bromopyridine is reacted with N,N-dimethylmethanamine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding pyridine derivative without the bromine substituent.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
作用機序
The mechanism of action of 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites in enzymes, inhibiting their activity or modulating their function . The dimethylmethanamine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar compounds to 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine include other bromopyridine derivatives and dimethylmethanamine-substituted compounds. For example:
2-Bromopyridine: Lacks the dimethylmethanamine group, making it less soluble and potentially less bioavailable.
N,N-Dimethylmethanamine: Lacks the bromopyridine moiety, reducing its potential for specific interactions with biological targets.
The uniqueness of this compound lies in its combination of the bromopyridine and dimethylmethanamine groups, which confer specific chemical and biological properties that are not present in the individual components.
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
1-(2-bromopyridin-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3 |
InChIキー |
YUDQWFOELAIIDP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC(=NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


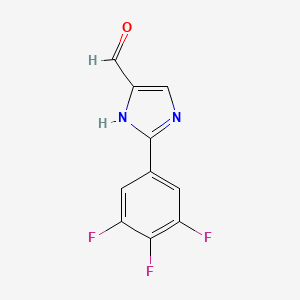
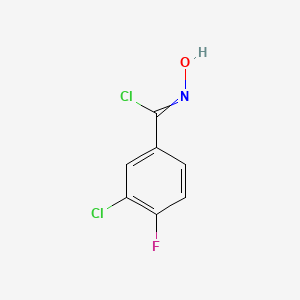
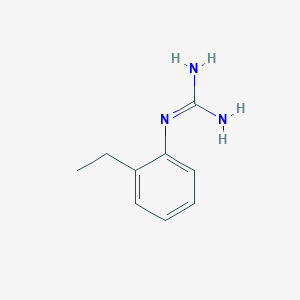
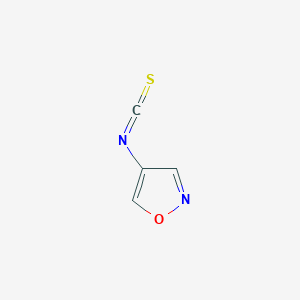
![Bis[(4-fluorophenyl)thio]methane](/img/structure/B13697692.png)
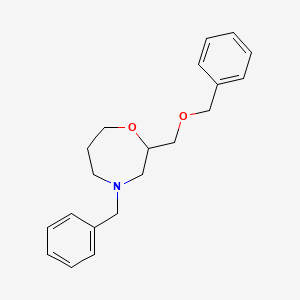
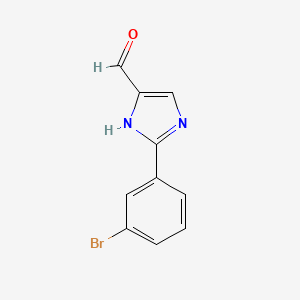
![2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)
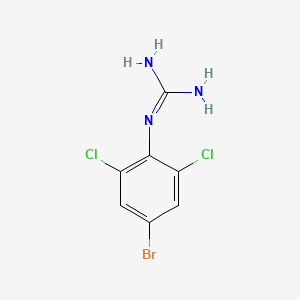
![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)

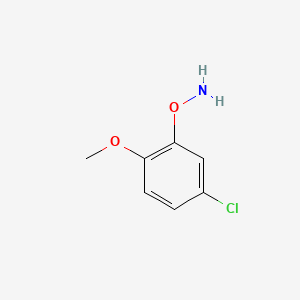
![1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine](/img/structure/B13697721.png)
